D4 Receptor Binding Affinity: A-381393 vs. Clozapine
A-381393 demonstrates 20-fold higher binding affinity for the human dopamine D4.4 receptor compared to clozapine, a widely used atypical antipsychotic with known D4 antagonist properties. In [3H]-spiperone competition binding assays using membranes from cells expressing recombinant human dopamine D4.4 receptor, A-381393 exhibited a Ki of 1.5 nM, while clozapine showed a Ki of 30.4 nM under identical experimental conditions [1].
| Evidence Dimension | Binding affinity (Ki) at human dopamine D4.4 receptor |
|---|---|
| Target Compound Data | Ki = 1.5 nM |
| Comparator Or Baseline | Clozapine: Ki = 30.4 nM |
| Quantified Difference | 20-fold higher affinity for A-381393 |
| Conditions | [3H]-spiperone competition binding assay; membranes from cells expressing recombinant human D4.4 receptor |
Why This Matters
Higher potency reduces the required compound concentration in assays, minimizing potential solvent toxicity and enabling detection of subtle D4-mediated effects at physiologically relevant concentrations.
- [1] Nakane M, Cowart MD, Hsieh GC, Miller L, Uchic ME, Chang R, Terranova MA, Donnelly-Roberts DL, Namovic MT, Miller TR, Wetter JM, Marsh K, Stewart AO, Brioni JD, Moreland RB. 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H benzoimidazole (A-381393), a selective dopamine D4 receptor antagonist. Neuropharmacology. 2005 Jul;49(1):112-21. View Source
